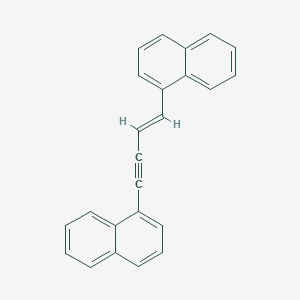![molecular formula C10H9BrO4 B371787 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B371787.png)
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid is a complex organic compound with the molecular formula C10H9BrO4 and a molar mass of 273.08006 g/mol . This compound is characterized by its unique pentacyclic structure, which includes a bromine atom and two hydroxyl groups.
Preparation Methods
The synthesis of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Bromination: Introduction of the bromine atom into the precursor molecule.
Hydroxylation: Addition of hydroxyl groups to the structure.
Cyclization: Formation of the pentacyclic structure through a series of cyclization reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid can be compared with other similar compounds, such as:
1-Chloro-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-9,9-dihydroxyhexacyclo[4.3.0.02,5.03,8.04,7]decane-4-carboxylic acid: Similar structure but with an additional ring.
The uniqueness of this compound lies in its specific combination of functional groups and pentacyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08g/mol |
IUPAC Name |
1-bromo-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrO4/c11-9-4-1-5(9)3-6(10(9,14)15)2(4)8(1,3)7(12)13/h1-6,14-15H,(H,12,13) |
InChI Key |
YVIKTMIRJRIHIN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O |
Canonical SMILES |
C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)


![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)

![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)



![1-[4-(2-Naphthyl)-3-buten-1-ynyl]naphthalene](/img/structure/B371725.png)

